molecular formula C12H14N2O B14245875 2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 483989-48-6

2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14245875
CAS No.: 483989-48-6
M. Wt: 202.25 g/mol
InChI Key: RQZZFYLYSAJNFJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring fused with a phenyl group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, dihydropyridazines, and functionalized pyridazine derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,5-dihydropyridazin-3(2H)-one: Lacks the phenyl group, resulting in different chemical properties.

    6-Phenyl-4,5-dihydropyridazin-3(2H)-one: Lacks the methyl substituent, affecting its reactivity and applications.

    2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one: Contains an additional methyl group, leading to variations in its chemical behavior.

Uniqueness

2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both a methyl and a phenyl group on the pyridazine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

483989-48-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C12H14N2O/c1-9-3-5-10(6-4-9)11-7-8-12(15)14(2)13-11/h3-6H,7-8H2,1-2H3

InChI Key

RQZZFYLYSAJNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)CC2)C

Origin of Product

United States

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